molecular formula C7H3ClF3I B2751300 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene CAS No. 2190522-29-1

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene

Cat. No.: B2751300
CAS No.: 2190522-29-1
M. Wt: 306.45
InChI Key: KOYHKLWPTJSKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene is an organic compound with the molecular formula C7H3ClF2I. This compound is part of the halogenated benzene family, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring. These halogenated compounds are often used in various chemical reactions and have significant applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the halogenation of a precursor compound, such as 1-chloro-4-(difluoromethyl)-2-fluorobenzene, followed by iodination. The reaction conditions often include the use of halogenating agents like iodine monochloride (ICl) or iodine (I2) in the presence of a catalyst or under specific temperature and pressure conditions .

Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, which allows for better control over reaction conditions and yields .

Chemical Reactions Analysis

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-Chloro-4-(difluoromethyl)-2-fluoro-3-iodo-benzene can be compared with other halogenated benzene derivatives, such as:

The unique combination of chlorine, fluorine, and iodine atoms in this compound provides it with distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

1-chloro-4-(difluoromethyl)-2-fluoro-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3I/c8-4-2-1-3(7(10)11)6(12)5(4)9/h1-2,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYHKLWPTJSKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)I)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.